3-Chloroisatoic anhydride
Overview
Description
3-Chloroisatoic anhydride is an organic compound with the molecular formula C₈H₄ClNO₃ and a molecular weight of 197.575. It is a derivative of isatoic anhydride, where a chlorine atom is substituted at the third position of the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloroisatoic anhydride can be synthesized through the nucleophilic acyl substitution reaction of an acid chloride with a carboxylate anion. The general reaction involves the use of 3-chloroisatoic acid and a dehydrating agent to form the anhydride. The reaction conditions typically require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient and scalable methods. One common approach is the reaction of 3-chloroisatoic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with a carboxylate salt to yield the anhydride. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloroisatoic anhydride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound reacts with nucleophiles such as amines, alcohols, and water to form corresponding amides, esters, and acids.
Reduction: It can be reduced to form primary alcohols using reducing agents like lithium aluminum hydride.
Hydrolysis: The anhydride reacts with water to form 3-chloroisatoic acid.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides under mild conditions.
Alcohols: Forms esters when reacted with alcohols in the presence of a base.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Acids: Formed from hydrolysis reactions.
Scientific Research Applications
3-Chloroisatoic anhydride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of various derivatives.
Biology: Used in the synthesis of biologically active compounds and as an intermediate in the preparation of pharmaceuticals.
Medicine: Involved in the development of drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloroisatoic anhydride involves nucleophilic acyl substitution. The compound reacts with nucleophiles, where the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the leaving group and forming the final product. This mechanism is common in reactions involving anhydrides .
Comparison with Similar Compounds
Similar Compounds
Isatoic Anhydride: The parent compound without the chlorine substitution.
3-Bromoisatoic Anhydride: Similar structure with a bromine atom instead of chlorine.
3-Fluoroisatoic Anhydride: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
3-Chloroisatoic anhydride is unique due to the presence of the chlorine atom, which can influence the reactivity and properties of the compound. The chlorine substitution can affect the electron density on the benzene ring, making it more reactive towards nucleophiles compared to its non-halogenated counterpart .
Properties
IUPAC Name |
8-chloro-1H-3,1-benzoxazine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-5-3-1-2-4-6(5)10-8(12)13-7(4)11/h1-3H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORYNBDLURYDZFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333701 | |
Record name | 3-Chloroisatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63497-60-9 | |
Record name | 3-Chloroisatoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloroisatoic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of 3-chloroisatoic anhydride in organic synthesis, as described in the research?
A1: The research paper describes the use of this compound as a key intermediate in the synthesis of 3-chloroanthranilic acid alkyl esters []. This is achieved by reacting this compound with an alcohol in the presence or absence of an esterification catalyst. These esters are valuable building blocks for various pharmaceuticals and agricultural chemicals.
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